2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid
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Overview
Description
2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro and a methoxy group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylphenol and 5-methoxybenzoic acid.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the specific synthetic route chosen. Common reagents include sulfuric acid or sodium hydroxide.
Coupling Reaction: The key step involves a coupling reaction between the chloro and methoxy groups, facilitated by a catalyst such as palladium on carbon.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a methyl group under specific conditions.
Substitution: The chloro group can be substituted with other functional groups such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-(2-carboxy-4-methylphenyl)-5-methoxybenzoic acid.
Reduction: Formation of 2-(2-methyl-4-methylphenyl)-5-methoxybenzoic acid.
Substitution: Formation of 2-(2-amino-4-methylphenyl)-5-methoxybenzoic acid or 2-(2-hydroxy-4-methylphenyl)-5-methoxybenzoic acid.
Scientific Research Applications
2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzymes or receptors, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylbenzoic acid
- 5-Methoxybenzoic acid
- 2-Chloro-5-methoxybenzoic acid
Uniqueness
2-(2-Chloro-4-methylphenyl)-5-methoxybenzoic acid is unique due to the presence of both chloro and methoxy groups on the benzoic acid core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(2-chloro-4-methylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-9-3-5-12(14(16)7-9)11-6-4-10(19-2)8-13(11)15(17)18/h3-8H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTMSEQZPBNUKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=C(C=C(C=C2)OC)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690244 |
Source
|
Record name | 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261932-13-1 |
Source
|
Record name | 2'-Chloro-4-methoxy-4'-methyl[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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